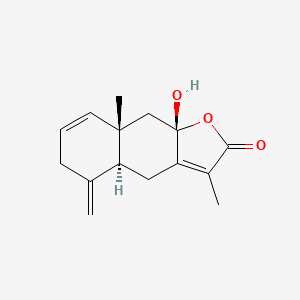
(R)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a nitropyridine moiety, and a tert-butyl ester group. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitropyridine group, and the esterification with tert-butyl groups. Common reagents might include pyrrolidine derivatives, nitropyridine compounds, and tert-butyl esters. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of such compounds would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitropyridine moiety can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: Reduction reactions might target the nitro group, converting it to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents for substitution reactions could include halogens, alkylating agents, and various nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate might be used as an intermediate in the synthesis of more complex molecules or as a chiral building block in asymmetric synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, including its use as a lead compound in drug discovery or as a pharmacophore in the design of new drugs.
Industry
In industrial applications, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: This compound itself.
(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: The enantiomer of the compound.
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: The racemic mixture.
Uniqueness
The uniqueness of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of both the nitropyridine and pyrrolidine moieties. This combination of structural features might confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H21N3O5 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[(5-nitropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)10-22-13-5-4-12(8-16-13)18(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3/t11-/m1/s1 |
Clave InChI |
LJSXYOHIIBFVEI-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


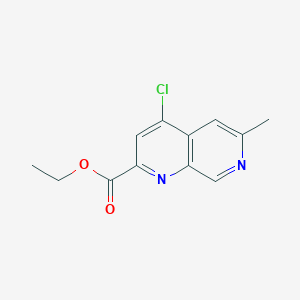
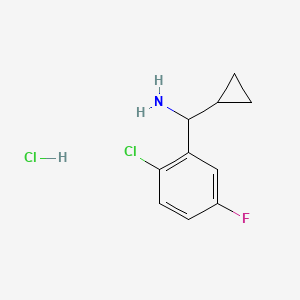
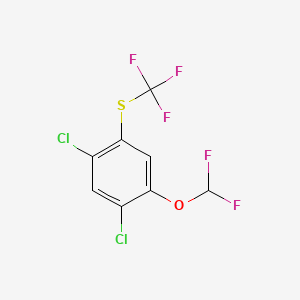
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)


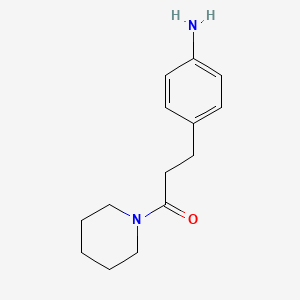
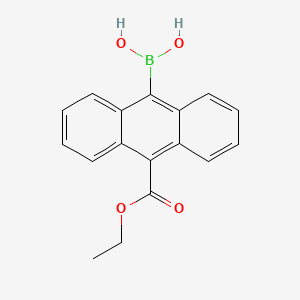
![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)

![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)


